molecular formula C16H16ClNO2 B255604 N-(3-chlorophenyl)-2-propoxybenzamide

N-(3-chlorophenyl)-2-propoxybenzamide

Cat. No.: B255604
M. Wt: 289.75 g/mol
InChI Key: NEUIKMKUQALXKY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a 2-propoxy substituent on the benzamide ring.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

NEUIKMKUQALXKY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • N-(4-Chlorophenyl)-2-hydroxybenzamide (II)
    This positional isomer replaces the 3-chloro substituent with a 4-chloro group and substitutes propoxy with a hydroxyl (-OH). The 4-chloro configuration may alter steric interactions in biological targets, while the hydroxyl group increases polarity, reducing membrane permeability compared to the propoxy chain .

  • This highlights the propoxy group’s role in enhancing lipid solubility for better tissue penetration .

Substituent Variations on the Benzamide Ring

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
    The 2-trifluoromethyl group in flutolanil increases electron-withdrawing effects compared to 2-propoxy, improving stability against metabolic degradation. This makes flutolanil a potent fungicide, whereas the target compound’s propoxy group may prioritize different pharmacokinetic profiles .

  • This contrasts with the unmodified amide in N-(3-chlorophenyl)-2-propoxybenzamide, which may favor stronger receptor interactions .

Substituent Variations on the Phenyl Ring

  • N-(4-Aminophenyl)-2-propoxybenzamide Replacing chlorine with an amino (-NH2) group increases polarity and basicity, altering solubility and reactivity. The amino group’s nucleophilicity may render this compound more prone to oxidation compared to the chloro-substituted analog .
  • 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide)
    The thiazole ring in 5c introduces a heterocyclic motif, enabling π-π stacking and metal coordination. This structural feature correlates with enhanced anti-inflammatory activity in carrageenan-induced edema models, suggesting that the target compound’s simpler phenyl group may limit similar efficacy .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Benzamide/Phenyl) Molecular Weight (g/mol) Key Properties/Bioactivity Source
This compound 2-OCH₂CH₂CH₃, 3-Cl ~289.76 High lipophilicity Target Compound
N-(4-Chlorophenyl)-2-hydroxybenzamide 2-OH, 4-Cl ~247.68 Reduced membrane permeability
Flutolanil 2-CF₃, 3-OCH(CH₃)₂ ~323.29 Fungicidal activity
5c (Anti-inflammatory agent) Thiazole, 4-Cl ~318.79 Potent anti-inflammatory
N-(4-Aminophenyl)-2-propoxybenzamide 2-OCH₂CH₂CH₃, 4-NH₂ 270.33 Increased solubility, irritant

Research Findings and Implications

  • Positional Isomerism : The 3-chloro substituent in the target compound may offer superior binding to hydrophobic pockets in biological targets compared to 4-chloro analogs, as seen in crystallographic studies of related benzamides .
  • Alkoxy vs. Hydroxyl : The propoxy group balances lipophilicity and metabolic stability, whereas hydroxylated analogs face rapid clearance due to phase II conjugation .
  • Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., flutolanil) enhance pesticidal activity but may increase toxicity risks compared to propoxy’s moderate electronegativity .

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